N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites on the molecule.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB) receptors, which play a crucial role in neuronal survival and function . This activation leads to downstream signaling events that contribute to its biological effects.
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other indole derivatives, such as:
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide: This compound is structurally similar but contains a hydroxy group instead of a fluoro group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Melatonin: A well-known indole derivative involved in regulating sleep-wake cycles.
Properties
Molecular Formula |
C20H17FN2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C20H17FN2O3/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-19(24)18-9-12-3-1-2-4-15(12)20(25)26-18/h1-6,10-11,18,23H,7-9H2,(H,22,24) |
InChI Key |
VFZCWFZWBYGPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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